molecular formula C9H11N3O2 B12982160 (Z)-(1-(3-Nitrophenyl)propylidene)hydrazine

(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine

Cat. No.: B12982160
M. Wt: 193.20 g/mol
InChI Key: PRSIVKNGHKMCKO-LUAWRHEFSA-N
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Description

(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine is a hydrazone derivative characterized by the presence of a nitrophenyl group attached to a propylidene hydrazine moiety. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals and their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1-(3-Nitrophenyl)propylidene)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and propylidene hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage . The reaction can be represented as follows:

3-nitrobenzaldehyde+propylidene hydrazineThis compound\text{3-nitrobenzaldehyde} + \text{propylidene hydrazine} \rightarrow \text{this compound} 3-nitrobenzaldehyde+propylidene hydrazine→this compound

Industrial Production Methods

Industrial production of hydrazones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable metal complexes and its potential biological activities .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

(Z)-1-(3-nitrophenyl)propylidenehydrazine

InChI

InChI=1S/C9H11N3O2/c1-2-9(11-10)7-4-3-5-8(6-7)12(13)14/h3-6H,2,10H2,1H3/b11-9-

InChI Key

PRSIVKNGHKMCKO-LUAWRHEFSA-N

Isomeric SMILES

CC/C(=N/N)/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCC(=NN)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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